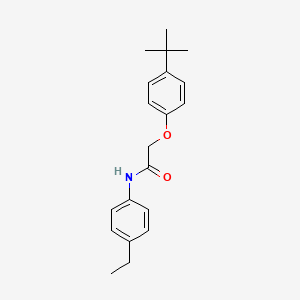![molecular formula C17H16FN5O3S B2501483 2-[[2-[[3-(4-フルオロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル]スルファニル]アセチル]アミノ]酢酸エチル CAS No. 852374-08-4](/img/structure/B2501483.png)
2-[[2-[[3-(4-フルオロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル]スルファニル]アセチル]アミノ]酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system containing both triazole and pyridazine rings. The presence of a fluorophenyl group and a sulfanylacetamido moiety further enhances its chemical complexity and potential biological activity.
科学的研究の応用
Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of action
The compound “Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate” belongs to the class of 1,2,4-triazole derivatives . These compounds are known to bind to various targets, including enzymes like aromatase
Mode of action
In general, 1,2,4-triazole derivatives interact with their targets by forming hydrogen bonds and other non-covalent interactions . The nitrogen atoms of the 1,2,4-triazole ring can bind to metal ions in the active site of enzymes .
Biochemical pathways
1,2,4-triazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body .
Result of action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: The triazolo[4,3-b]pyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Sulfanylacetamido Moiety: The sulfanylacetamido moiety can be introduced through thiol-ene click chemistry or other thiol-based coupling reactions.
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using standard esterification reagents and conditions.
Industrial Production Methods
Industrial production of ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyridazine rings, potentially leading to ring-opened products.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ring-opened products, reduced triazole or pyridazine derivatives
Substitution: Functionalized fluorophenyl derivatives
類似化合物との比較
Ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate can be compared with other triazolopyridazine derivatives:
Ethyl 2-(2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 2-(2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Ethyl 2-(2-{[3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.
The uniqueness of ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties.
特性
IUPAC Name |
ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c1-2-26-16(25)9-19-14(24)10-27-15-8-7-13-20-21-17(23(13)22-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBWVKXJUQROEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2501400.png)
![(E)-4-(Dimethylamino)-N-[[2-[ethyl(methyl)amino]pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2501404.png)
![(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone](/img/structure/B2501405.png)
![5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2501406.png)




![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/new.no-structure.jpg)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2501416.png)
![3-[4-(diphenylmethyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one](/img/structure/B2501418.png)

![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)
